Linker-Payload Pre-Assembly: Enabling Controlled Drug-to-Antibody Ratio (DAR) in ADC Manufacturing
Mc-MMAD provides a pre-assembled linker-payload unit that enables site-specific conjugation to engineered cysteine residues on antibodies. This approach facilitates a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR). According to patent WO2013068874A1, the mc-MMAD linker-payload was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule [1]. In contrast, alternative auristatin payloads like MMAE are often conjugated via cleavable linkers (e.g., vc-MMAE) using interchain disulfide reduction, which can result in a more heterogeneous mixture of DAR species [2].
| Evidence Dimension | Controlled Drug-to-Antibody Ratio (DAR) homogeneity |
|---|---|
| Target Compound Data | Achieves DAR of ~4 via site-specific cysteine conjugation |
| Comparator Or Baseline | vc-MMAE (DAR 0-8 mixture from interchain disulfide reduction) |
| Quantified Difference | Narrow DAR distribution (~4) vs. heterogeneous mixture (0-8) |
| Conditions | Conjugation to anti-5T4 monoclonal antibody A1 |
Why This Matters
A homogeneous DAR simplifies analytical characterization and regulatory approval, and can lead to a more predictable pharmacokinetic profile, which is a key criterion for ADC procurement and development.
- [1] Patent WO2013068874A1. Antibody-drug conjugates. Published May 10, 2013. View Source
- [2] Senter PD, Sievers EL. The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nat Biotechnol. 2012 Jul 10;30(7):631-7. View Source
